Enterostatin (pig, rat)
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Overview
Description
Enterostatin is a pentapeptide derived from the proenzyme procolipase, which is found in the gastrointestinal tract. It is known for its role in reducing food intake, particularly fat intake, when administered either peripherally or centrally. Enterostatin has the sequence Val-Pro-Asp-Pro-Arg in most mammals, but in rodents, it can be Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enterostatin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.
Industrial Production Methods: Industrial production of enterostatin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Enterostatin undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in enterostatin can be hydrolyzed by proteolytic enzymes.
Oxidation: The amino acid residues in enterostatin can undergo oxidation, particularly the methionine and cysteine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin and chymotrypsin.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups.
Scientific Research Applications
Enterostatin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating food intake and energy balance.
Medicine: Potential therapeutic agent for obesity and metabolic disorders.
Industry: Used in the development of peptide-based drugs and nutraceuticals .
Mechanism of Action
Enterostatin exerts its effects by interacting with specific receptors and pathways:
Comparison with Similar Compounds
Biological Activity
Enterostatin is a pentapeptide derived from the precursor protein procolipase, primarily known for its role in regulating dietary fat intake. This article explores the biological activity of enterostatin in both pigs and rats, focusing on its mechanisms of action, physiological effects, and implications for energy metabolism.
Structure and Sources
Enterostatin is composed of five amino acids and is released during the activation of procolipase in the intestine after the ingestion of dietary fats. The primary sequences identified in rats are APGPR (Ala-Pro-Gly-Pro-Arg) and VPDPR (Val-Pro-Asp-Pro-Arg) found in pigs . This peptide has been shown to have significant effects on appetite regulation and energy homeostasis.
Enterostatin acts through both peripheral and central pathways to exert its effects on fat intake:
- Peripheral Mechanism : Enterostatin is released in the gut and signals through the vagus nerve to reduce fat consumption. Studies show that enterostatin can suppress fat intake when administered intraduodenally or peripherally .
- Central Mechanism : In the brain, enterostatin primarily affects neurons in the amygdala and hypothalamus. It has been shown to activate specific neuronal populations, particularly those expressing α-MSH (alpha-melanocyte-stimulating hormone), which plays a crucial role in appetite regulation .
Physiological Effects
- Inhibition of Dietary Fat Intake : Enterostatin administration has been consistently linked with reduced dietary fat intake in both rats and pigs. For example, studies demonstrate that enterostatin injections lead to a significant decrease in fat consumption when animals are given a choice between macronutrients .
- Energy Expenditure : Enterostatin not only reduces food intake but also increases energy expenditure. It has been reported that enterostatin can enhance metabolic rates, particularly through its action on AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation .
- Cholesterol Metabolism : Research indicates that enterostatin deficiency may lead to altered cholesterol levels, with increased serum cholesterol observed in enterostatin-deficient mice compared to wild-type controls . This suggests a potential role for enterostatin in lipid metabolism beyond mere appetite suppression.
Case Studies
A series of studies have investigated the effects of enterostatin across different species:
- Rats : Chronic administration of enterostatin led to decreased body weight and body fat, with effects greater than could be attributed solely to reduced food intake. Rats receiving enterostatin showed a significant increase in energy expenditure (44% increase noted) compared to controls .
- Pigs : In pig models, similar sequences of enterostatin have been identified, suggesting conserved functions across species. The specific effects on fat intake regulation mirror those observed in rodent studies, indicating a fundamental biological role for this peptide .
Data Tables
The following table summarizes key findings from various studies regarding the effects of enterostatin on neuronal activation and fat intake:
Treatment | c-fos Neurons | α-MSH Neurons | Colocalization % | Effect on Fat Intake |
---|---|---|---|---|
Saline | 12 ± 4 | 36 ± 4 | 12.7 ± 3.5 | Baseline |
Enterostatin | 28 ± 4 | 33 ± 2 | 68.8 ± 8.0 | Reduced |
Values represent means ± SEM from experiments involving rat models .
Properties
IUPAC Name |
2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONFXBWESLMOCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433319 |
Source
|
Record name | Enterostatin (pig, rat) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117137-85-6 |
Source
|
Record name | Enterostatin (pig, rat) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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